molecular formula C18H19N3OS2 B2835119 2-(1H-1,3-benzodiazol-1-yl)-1-[7-(thiophen-2-yl)-1,4-thiazepan-4-yl]ethan-1-one CAS No. 1705067-81-7

2-(1H-1,3-benzodiazol-1-yl)-1-[7-(thiophen-2-yl)-1,4-thiazepan-4-yl]ethan-1-one

Cat. No.: B2835119
CAS No.: 1705067-81-7
M. Wt: 357.49
InChI Key: GHPMSALSWRMVQB-UHFFFAOYSA-N
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Description

2-(1H-1,3-benzodiazol-1-yl)-1-[7-(thiophen-2-yl)-1,4-thiazepan-4-yl]ethan-1-one is a useful research compound. Its molecular formula is C18H19N3OS2 and its molecular weight is 357.49. The purity is usually 95%.
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Biological Activity

The compound 2-(1H-1,3-benzodiazol-1-yl)-1-[7-(thiophen-2-yl)-1,4-thiazepan-4-yl]ethan-1-one is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of heterocyclic compounds characterized by the presence of both benzodiazole and thiazepane moieties. Its molecular formula is C14H14N2OSC_{14}H_{14}N_{2}OS, and it exhibits a complex structure that may contribute to its diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives of benzodiazole and thiophene exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Anticancer Properties

Studies have demonstrated that compounds containing benzodiazole and thiazepane structures can inhibit cancer cell proliferation. The proposed mechanisms include:

  • Inhibition of Cell Cycle Progression : These compounds may interfere with key regulatory proteins involved in the cell cycle.
  • Induction of Apoptosis : Evidence suggests that they can trigger apoptotic pathways in cancer cells through mitochondrial dysfunction and activation of caspases.

Neuroprotective Effects

Some studies suggest potential neuroprotective effects, where similar compounds have been shown to protect neuronal cells from oxidative stress and neuroinflammation. This activity is critical in developing treatments for neurodegenerative diseases.

The biological activity of this compound may involve multiple pathways:

  • Enzyme Inhibition : It may inhibit specific enzymes critical for cellular metabolism.
  • Receptor Interaction : The compound could interact with various receptors in the body, altering signal transduction pathways.
  • Reactive Oxygen Species (ROS) Modulation : It may influence ROS levels, contributing to its anticancer and neuroprotective effects.

Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated a series of benzodiazole derivatives for their anticancer properties. The results indicated that modifications to the benzodiazole ring significantly enhanced cytotoxicity against breast cancer cell lines (MCF-7) .

Study 2: Antimicrobial Efficacy

Research conducted on thiophene-based compounds demonstrated their efficacy against resistant strains of Staphylococcus aureus. The study highlighted the importance of substituents on the thiophene ring in enhancing antimicrobial activity .

Comparative Analysis

The following table summarizes the biological activities reported for similar compounds:

Compound NameActivity TypeMechanismReference
BenzothiazoleAntimicrobialCell membrane disruption
Thiophene DerivativeAnticancerApoptosis induction
BenzimidazoleNeuroprotectiveROS modulation

Properties

IUPAC Name

2-(benzimidazol-1-yl)-1-(7-thiophen-2-yl-1,4-thiazepan-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS2/c22-18(12-21-13-19-14-4-1-2-5-15(14)21)20-8-7-17(24-11-9-20)16-6-3-10-23-16/h1-6,10,13,17H,7-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHPMSALSWRMVQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CS2)C(=O)CN3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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